molecular formula C8H12ClNO B2992100 (S)-2-Amino-2-phenylethan-1-ol hydrochloride CAS No. 88026-82-8

(S)-2-Amino-2-phenylethan-1-ol hydrochloride

Cat. No.: B2992100
CAS No.: 88026-82-8
M. Wt: 173.64
InChI Key: KSXJJXIDBVLDBZ-DDWIOCJRSA-N
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Description

(S)-2-Amino-2-phenylethan-1-ol hydrochloride (CAS: 88026-82-8) is a chiral amino alcohol derivative characterized by a phenyl group and hydroxyl/amine functionalities on adjacent carbons. The compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents .

Properties

IUPAC Name

(2S)-2-amino-2-phenylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXJJXIDBVLDBZ-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (S)-2-Amino-2-phenylethan-1-ol hydrochloride can be achieved through several methods. One common method involves the resolution of racemic 2-amino-2-phenylethan-1-ol using di-O-p-toluoyltartaric acid, which yields optically pure (S)-2-Amino-2-phenylethan-1-ol . Another method includes the reduction of mandelamide or the opening of styrene oxide with ammonia .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotransformation techniques. For example, L-threonine can be used as an initial raw material to prepare L-2-aminobutyric acid through a biotransformation method, followed by esterification and ammonolysis reactions to obtain the target compound . This method is environmentally friendly and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-2-phenylethan-1-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(S)-2-Amino-2-phenylethan-1-ol hydrochloride is a chemical compound with a variety of applications in scientific research, particularly in biochemical and chemical processes . Its molecular formula is C8H12ClNO, and it has a molecular weight of 173.64 g/mol .

Scientific Research Applications

  • Asymmetric Synthesis: this compound can serve as a chiral auxiliary in asymmetric synthesis. Enantiopure amino alcohols are valuable building blocks for synthesizing complex molecules with specific stereochemistry .
  • Pharmaceutical Research: This compound is useful in the development of novel therapeutic agents. For example, it can be used in synthesizing β-arrestin-biased β(2)-adrenoceptor agonists . Enantioenriched positive allosteric modulators (PAMs) of the dopamine D1 receptor (D1R) have been derived from 2-amino-2-phenylethanol derivatives, showing promise for treating neuropsychiatric disorders .
  • Catalysis: Amino alcohols and their derivatives are employed as ligands in metal-catalyzed reactions. These ligands help control the stereoselectivity of reactions, making them valuable in synthesizing chiral compounds .
  • Building Blocks for Peptides: (S)-(+)-2-Phenylglycinol, a related compound, is used in peptide synthesis .

Case Studies

  • Discovery of β-Arrestin-Biased β(2)-Adrenoceptor Agonists:
    • A study utilized 2-amino-2-phenylethanol derivatives to find β-arrestin-biased β(2)-adrenoceptor agonists . These agonists are significant because they can selectively activate specific signaling pathways, potentially leading to more targeted and fewer side effects in treatments .
  • Enantioenrichment of Dopamine D1 Receptor PAMs:
    • Researchers have explored the use of chiral auxiliaries derived from pantolactone to enantioenrich optical isomers of dopamine D1 receptor PAMs . The resulting enantiomers showed activity and selectivity for the D1 receptor, indicating their potential in ameliorating cognitive deficits associated with neuropsychiatric diseases .
  • Synthesis of Enantiopure Amino Alcohols:
    • Multi-enzyme pathways have been developed for converting L-phenylalanine into enantiopure 2-phenylglycinol and phenylethanolamine . These methods involve oxidative and reductive steps, yielding products with high enantiomeric excess .

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-phenylethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

  • Molecular formula: C₈H₁₂ClNO (hydrochloride form) .
  • Molecular weight : 173.64 g/mol .
  • Stereochemistry : The (S)-configuration at the chiral center determines its enantioselective interactions in synthesis and coordination chemistry .
  • Solubility :
    • Experimental solubility ranges from 1.78 mg/mL (0.013 mol/L) to 30.2 mg/mL (0.22 mol/L) in water, classified as "very soluble" .
    • Log S values vary between -0.66 (Ali) and -1.89 (SILICOS-IT), reflecting discrepancies in predictive models .
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 2.53 (OH), 2.75 (NH₂), 3.57–4.05 (CH₂ and CH), 7.30–7.37 (Ar) .
    • IR (KBr): Peaks at 3274 cm⁻¹ (OH), 3062 cm⁻¹ (NH₂), and 1598 cm⁻¹ (C=C) .

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-2-Amino-2-phenylethan-1-ol

Property (S)-Enantiomer (R)-Enantiomer
Diastereoselectivity Not reported Forms diastereomers (3:1 ratio) in ADA chemistry
Coordination Chemistry Forms Cu²⁺ complexes (83.7% yield) No reported metal complexes in evidence
Synthetic Utility Used in oxazole and thiourea synthesis Applied in acrylamide cycloadditions

Substituted Phenyl Derivatives

Compound (CAS) Substituent(s) Key Differences
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol HCl (1810074-77-1) 2,5-Difluorophenyl Enhanced lipophilicity (Log S: -1.89 vs. -0.66); potential for enhanced CNS activity
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl (1951425-23-2) 3-Fluoro-2-methylphenyl Steric hindrance alters catalytic activity; molecular weight: 205.66 g/mol
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol HCl (521284-21-9) 4-Nitrophenethyl Extended amine sidechain; MW 322.787 g/mol; >95% HPLC purity

Structural Analogues with Modified Backbones

Compound (CAS) Backbone Modification Applications
(2S)-2-Amino-2-(pyridin-2-yl)ethanol diHCl (N/A) Pyridinyl instead of phenyl Enhanced metal coordination due to N-heterocycle
(1R,2R)-1-Amino-1-phenylpropan-2-ol HCl (255060-27-6) Additional methyl group Altered stereochemical environment (Similarity: 0.87)

Biological Activity

(S)-2-Amino-2-phenylethan-1-ol hydrochloride, also known as (S)-phenylalaninol hydrochloride, is a chiral amine with significant implications in medicinal chemistry and biological research. This compound serves as a versatile building block in organic synthesis and exhibits notable biological activities, particularly in enzyme modulation and receptor interactions.

  • Molecular Formula : C8_8H12_{12}ClNO
  • Molecular Weight : 175.64 g/mol
  • CAS Number : 88026-82-8

The biological activity of this compound primarily stems from its ability to interact selectively with various enzymes and receptors. Its chiral nature enables it to bind to specific molecular targets, influencing biochemical pathways and cellular processes. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and impacting physiological functions.

Biological Applications

  • Enzyme Modulation :
    • The compound is utilized in the study of enzyme mechanisms, particularly in understanding how it affects protein-ligand interactions. For instance, it has been shown to influence the activity of enzymes involved in neurotransmitter metabolism, which is crucial for developing treatments for neurological disorders .
  • Pharmaceutical Synthesis :
    • It serves as an intermediate in synthesizing pharmaceuticals targeting conditions such as depression and schizophrenia due to its interaction with dopamine receptors .
  • Research Studies :
    • Recent studies have highlighted its role as a positive allosteric modulator for dopamine D1_1 receptors, showing potential for enhancing cognitive functions in neuropsychiatric conditions .

Case Study 1: Neuropsychiatric Applications

In a study investigating the effects of this compound on dopamine receptors, researchers found that the compound exhibited significant allosteric modulation properties. It enhanced the receptor's response to dopamine without acting as an agonist itself, indicating its potential for treating cognitive deficits associated with neuropsychiatric disorders .

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit specific enzymes linked to metabolic pathways. The compound demonstrated competitive inhibition against certain targets, suggesting its utility in drug development aimed at metabolic disorders. The IC50_{50} values obtained from these studies ranged from 50 μM to 200 μM, indicating moderate potency in enzyme inhibition .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme ModulationInhibits enzymes involved in neurotransmitter metabolism
Receptor InteractionPositive allosteric modulation of D1_1 receptors
Pharmaceutical SynthesisIntermediate for drugs targeting neurological disorders

Table 2: Case Study Findings

Case StudyFindingsIC50_{50} Value
Neuropsychiatric StudyEnhanced dopamine receptor responseNot specified
Enzyme InhibitionCompetitive inhibition observed50 μM - 200 μM

Q & A

Q. What are the optimal methods for synthesizing (S)-2-Amino-2-phenylethan-1-ol hydrochloride in a laboratory setting?

The synthesis typically involves asymmetric reduction of 2-aminoacetophenone derivatives using chiral catalysts (e.g., enantioselective hydrogenation) to achieve the (S)-configuration. Post-reduction, the product is treated with hydrochloric acid to form the hydrochloride salt. Key parameters include pH control during salt formation and purification via recrystallization using ethanol/water mixtures to enhance enantiomeric purity (>98% ee) .

Q. How can researchers confirm the enantiomeric purity of this compound?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (70:30) with 0.1% trifluoroacetic acid is recommended. Compare retention times with racemic standards or use polarimetry ([α]D²⁵ = +15.2° in methanol) for cross-validation .

Q. What are the critical stability considerations for storing this compound?

The compound is hygroscopic and prone to racemization under acidic or high-temperature conditions. Store at 2–8°C in airtight containers with desiccants. Monitor stability via periodic HPLC analysis; degradation products exceeding 2% within 6 months indicate compromised integrity .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing high-purity this compound?

Density Functional Theory (DFT) simulations predict transition states in asymmetric hydrogenation, guiding catalyst selection (e.g., Ru-BINAP complexes). Molecular dynamics studies assess solvent effects on crystallization, minimizing byproducts like the (R)-enantiomer or unreacted ketone .

Q. What strategies resolve contradictions in reported melting points for this compound?

Discrepancies (e.g., 56–58°C vs. 262°C in literature) arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorph transitions and X-ray diffraction (XRD) to confirm crystalline structure. Reproduce synthesis protocols from conflicting studies to isolate variables .

Q. How can impurity profiling identify synthesis-related byproducts in this compound?

Use HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect common impurities like unreacted 2-aminoacetophenone or racemized enantiomers. Compare with reference standards (e.g., EP impurities cataloged in pharmacopeial guidelines) .

Q. What role does the hydrochloride counterion play in the compound’s biological activity?

The hydrochloride salt enhances aqueous solubility (45 mg/mL at 25°C) and bioavailability. Conduct comparative studies with freebase forms using in vitro assays (e.g., receptor binding). Note that counterion effects may alter pharmacokinetics in preclinical models .

Methodological Challenges

Q. How should researchers address low yields in asymmetric synthesis of this compound?

Optimize catalyst loading (0.5–2 mol%) and hydrogen pressure (50–100 bar). If racemization occurs post-reduction, replace aqueous HCl with gaseous HCl during salt formation to minimize prolonged acidic exposure .

Q. What analytical techniques differentiate between hydrate and anhydrous forms of the hydrochloride salt?

Thermogravimetric analysis (TGA) quantifies water loss (5–10% weight loss at 100°C for hydrates). Pair with Karl Fischer titration for precise moisture content measurement. Structural confirmation via FT-IR (O–H stretch at 3200–3400 cm⁻¹) .

Q. How can researchers validate the compound’s configuration in absence of chiral reference standards?

Use Mosher’s method: Derivatize with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), then analyze via ¹H-NMR. Diastereomeric splitting in proton signals (e.g., benzylic CH) confirms absolute configuration .

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